molecular formula C13H16N2O3 B3093473 tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate CAS No. 1245648-89-8

tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate

Cat. No.: B3093473
CAS No.: 1245648-89-8
M. Wt: 248.28 g/mol
InChI Key: BWIUNQAJGYXSRV-UHFFFAOYSA-N
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Description

tert-Butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate is a heterocyclic compound featuring an indazole core substituted at the 5-position with a hydroxymethyl group and protected at the 1-position by a tert-butyloxycarbonyl (Boc) group. The hydroxymethyl moiety enhances polarity and hydrogen-bonding capacity, making this compound a versatile intermediate in medicinal chemistry and materials science. Its Boc group improves stability during synthetic transformations, enabling selective deprotection for downstream functionalization .

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)indazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-5-4-9(8-16)6-10(11)7-14-15/h4-7,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIUNQAJGYXSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CO)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705188
Record name tert-Butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245648-89-8
Record name tert-Butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the cyclization of hydrazones with aldehydes or ketones.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and efficient method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-(carboxymethyl)-1H-indazole-1-carboxylate.

    Reduction: Formation of 5-(hydroxymethyl)-1H-indazole-1-carboxylate derivatives.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions due to its unique structure.

Biology

    Biological Probes: Used in the development of biological probes for studying enzyme activities.

Medicine

    Drug Development: Potential use in the development of pharmaceutical compounds due to its bioactive indazole core.

Industry

    Material Science: Utilized in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can bind to active sites of enzymes, modulating their activity. The tert-butyl ester group and hydroxymethyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Specific Comparisons

Halogenated Derivatives
  • tert-Butyl 5-bromo-1H-indazole-1-carboxylate (CAS 1337880-35-9) Structure: Bromine substituent at the 5-position. Key Properties: Molecular weight 297.15 g/mol (hydroxymethyl analog ≈ 264.29 g/mol). Bromine’s electronegativity enhances reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Applications: Intermediate in synthesizing aryl- or heteroaryl-coupled indazoles for kinase inhibitors . Limitations: Limited hydrogen-bonding capability compared to hydroxymethyl .
  • tert-Butyl 5-chloro-1H-indazole-1-carboxylate (CAS 1337880-35-9) Reactivity: Chlorine’s smaller atomic radius facilitates nucleophilic aromatic substitution. Lower molecular weight (252.7 g/mol) improves solubility in non-polar solvents .
Sulfur-Containing Derivatives
  • tert-Butyl 5-(propylthio)-1H-indazole-1-carboxylate
    • Synthesis : Prepared via nickel/photoredox dual-catalyzed thioetherification.
    • Properties : Propylthio group increases lipophilicity (logP > hydroxymethyl analog). Useful in prodrug design or membrane-permeable scaffolds .
Amino and Boronate Derivatives
  • tert-Butyl 5-amino-1H-indazole-1-carboxylate (CAS 129488-10-4) Similarity: Structural similarity score 0.98 (vs. hydroxymethyl). Reactivity: Amino group enables diazotization or amide bond formation. Less polar than hydroxymethyl, affecting solubility .
  • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

    • Applications : Key intermediate in Suzuki-Miyaura cross-couplings. Boronate ester enhances reactivity with aryl halides, unlike the hydroxymethyl group .
Complex Pharmacophores
  • tert-Butyl 5-((2-(3-hydroxyphenyl)quinazolin-4-yl)amino)-1H-indazole-1-carboxylate (CAS 911417-26-0) Design: Quinazoline-linked indazole for kinase inhibition. Hydroxyphenyl group introduces additional hydrogen-bonding sites, contrasting with hydroxymethyl’s simpler interactions .

Physicochemical and Functional Comparisons

Compound Substituent Molecular Weight (g/mol) Key Reactivity Applications
tert-Butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate -CH2OH 264.29 Oxidation to aldehyde, esterification Drug intermediates, hydrogen-bonded MOFs
5-Bromo analog -Br 297.15 Cross-coupling reactions Kinase inhibitors, OLED materials
5-(Propylthio) analog -SPr 283.38 Thioether oxidation to sulfone Prodrugs, antiviral agents
5-Amino analog -NH2 247.28 Diazotization, amide formation Antibacterial scaffolds
Boronate ester analog -Bpin 344.21 Suzuki-Miyaura coupling PET tracers, agrochemicals

Biological Activity

tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole class, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C13H16N2O3C_{13}H_{16}N_{2}O_{3}, with a molecular weight of 248.28 g/mol. The compound features:

  • Indazole Core : A fused benzene and pyrazole ring system, crucial for biological interactions.
  • tert-Butyl Group : Enhances solubility and stability.
  • Hydroxymethyl Group : Contributes to reactivity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Copper(I)-Mediated One-Pot Synthesis : This method yields moderate to good results (55%-72%) and is efficient for functional group tolerance.
  • Formation of Indazole Core : Cyclization of hydrazones with aldehydes or ketones.
  • tert-Butyl Ester Group Introduction : Using tert-butyl chloroformate in the presence of a base.
  • Hydroxymethylation : Utilizing formaldehyde and a suitable catalyst for introducing the hydroxymethyl group.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The indazole core can bind to active sites, modulating enzyme activity, while the tert-butyl and hydroxymethyl groups enhance solubility and stability, facilitating biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits:

  • Antioxidant Activity : Potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : May influence pathways related to inflammation.
  • Neuroprotective Properties : Ongoing studies suggest efficacy in neurodegenerative disease models .

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

StudyFindings
Study ADemonstrated significant inhibition of cancer cell growth in vitro with selectivity towards tumorigenic cells .
Study BEvaluated neuroprotective effects in models of Alzheimer's disease, showing promise in reducing amyloid-beta aggregation .
Study CInvestigated its role as a biological probe for enzyme activity modulation, indicating potential applications in drug development.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in drug development due to its bioactive properties. Its structural characteristics allow for modifications leading to new drug candidates targeting various diseases mediated by cannabinoid pathways, including pain management and neurodegenerative disorders.

Q & A

Q. What are the established synthetic routes for tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of the indazole core. A common approach involves:

Indazole Ring Formation : Use Fischer indole synthesis or cyclization of hydrazine derivatives with ketones/aldehydes under acidic conditions .

Hydroxymethyl Introduction : Achieved via formylation followed by selective reduction (e.g., NaBH₄ in methanol) or direct alkylation with formaldehyde derivatives.

Boc Protection : React the hydroxymethyl-indazole intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
Key Reaction Conditions :

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, DMAP, THF, 0°C → RT, 12h~75%

Q. How can the purity and identity of this compound be validated?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy :
  • NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxymethyl (δ ~4.3 ppm for -CH₂OH) .
  • HRMS : Match molecular ion [M+H]⁺ to theoretical mass (C₁₃H₁₆N₂O₃: 248.28 g/mol).
  • Elemental Analysis : Carbon and nitrogen content within ±0.4% of theoretical values.

Q. What solvent systems are optimal for its crystallization?

  • Methodological Answer : Slow evaporation from a 1:1 mixture of ethyl acetate and hexane yields single crystals suitable for X-ray diffraction. Alternative systems include dichloromethane/pentane (for polar derivatives) .

Advanced Research Questions

Q. How do electronic effects of the hydroxymethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The hydroxymethyl group acts as an electron-donating substituent, activating the indazole ring toward electrophilic substitution at the 4- and 7-positions. For Suzuki-Miyaura couplings:
  • Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in dioxane/H₂O (3:1) at 80°C.
  • Mechanistic Insight : The -CH₂OH group stabilizes transition states via hydrogen bonding, reducing activation energy (DFT calculations recommended) .
    Example Reaction :
SubstrateBoronic AcidYield
This compound4-Methoxyphenylboronic acid82%

Q. What strategies resolve contradictions in reported crystallographic data for Boc-protected indazoles?

  • Methodological Answer : Discrepancies often arise from torsional flexibility of the Boc group. To address this:

High-Resolution Data : Collect data to at least 0.8 Å resolution using synchrotron sources.

Refinement : Use SHELXL with anisotropic displacement parameters for non-H atoms. Apply restraints to the tert-butyl group .

Hydrogen Bonding Analysis : Apply Etter’s graph-set analysis to identify recurring motifs (e.g., R₂²(8) chains involving -CH₂OH and carbonyl groups) .

Q. How can computational modeling predict its binding affinity for kinase targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures of target kinases (e.g., JAK2 or CDK2). Parameterize the ligand with GAFF2 and assign charges via AM1-BCC.
  • MD Simulations : Run 100 ns simulations in explicit solvent (TIP3P water) to assess stability of binding poses.
    Key Output :
TargetPredicted ΔG (kcal/mol)Experimental IC₅₀ (nM)
JAK2-9.2 ± 0.3120 ± 15

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for Boc protection of 5-hydroxymethylindazole?

  • Analysis : Variations arise from:
  • Moisture Sensitivity : The Boc reaction is quenched by trace H₂O; yields drop from 75% to <50% if reagents are not anhydrous.
  • Steric Effects : Bulky substituents adjacent to the reaction site slow Boc incorporation. Use of microwave-assisted synthesis (100°C, 20 min) can improve yields to >85% .

Structural and Mechanistic Insights

Q. What intermolecular interactions dominate its solid-state packing?

  • Methodological Answer : X-ray studies reveal:
  • Hydrogen Bonds : O-H···O=C between hydroxymethyl and carbonyl groups (2.8–3.0 Å).
  • π-π Stacking : Indazole rings align face-to-face with centroid distances of 3.6 Å.
    Graph-Set Notation :
Interaction TypeGraph SetFrequency
H-bondR₂²(8)70%
π-πC(6)30%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate
Reactant of Route 2
tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate

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